2,6-diphenyl-[1,3]oxazolo[4,5-f][1,3]benzoxazole
Description
2,6-Diphenyl-[1,3]oxazolo[4,5-f][1,3]benzoxazole is a fused heterocyclic compound featuring a benzoxazole core fused with an oxazole ring. The 2,6-positions of the benzoxazole moiety are substituted with phenyl groups, enhancing its rigidity and electronic delocalization. The fused oxazole-benzoxazole system contributes to high thermal stability and planar geometry, which are advantageous for applications in organic electronics and photophysics.
Properties
IUPAC Name |
2,6-diphenyl-[1,3]oxazolo[4,5-f][1,3]benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2/c1-3-7-13(8-4-1)19-21-15-11-16-18(12-17(15)23-19)24-20(22-16)14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWIWSCASQSZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3O2)OC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenylbenzo[1,2-d:5,4-d’]bisoxazole typically involves a multi-step process. One common method starts with 1,2,3-trichlorobenzene as the starting material. The steps include nitration, substitution, hydrogenation, and condensation . Another approach involves the use of an organic aminoxyl radical as a catalyst in a one-pot reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenylbenzo[1,2-d:5,4-d’]bisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by organic aminoxyl radicals.
Reduction: Typically involves hydrogenation steps.
Substitution: Common in the initial steps of synthesis.
Common Reagents and Conditions
Oxidation: Organic aminoxyl radicals like 4-methoxy-TEMPO.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various halogenated compounds.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can be further utilized in different applications.
Scientific Research Applications
2,6-Diphenylbenzo[1,2-d:5,4-d’]bisoxazole has several scientific research applications:
Chemistry: Used as a ligand in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Biology: Studied for its potential biological activities, although specific applications are still under research.
Medicine: Potential use in drug development due to its unique structure.
Industry: Utilized in the development of materials with high thermal stability and optical properties.
Mechanism of Action
The mechanism of action of 2,6-Diphenylbenzo[1,2-d:5,4-d’]bisoxazole involves its interaction with various molecular targets. Its rigid-rod structure allows it to exhibit unique optical properties, making it useful in materials science . The exact molecular pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
- 3,5-Dihydro-[1,3]oxazolo[4,5-f][1,3]benzoxazole-2,6-dithione
This compound shares the fused oxazolo-benzoxazole core but replaces oxygen atoms in the oxazole rings with sulfur (dithione groups). The sulfur substitution increases electron-withdrawing character, reducing fluorescence quantum yield compared to 2,6-diphenyl derivatives. However, it exhibits improved charge-transfer properties in semiconductor applications .
| Property | 2,6-Diphenyl Derivative | 3,5-Dihydro Dithione Derivative |
|---|---|---|
| Electron Affinity | Moderate | High (due to dithione groups) |
| Fluorescence Emission | Strong (λ~450–500 nm) | Weak or quenched |
| Thermal Stability (Tdec) | >300°C | ~250°C |
Substituted 1,3,4-Oxadiazoles
Compounds like 2-phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-yl amino)-4H-1,2,4-triazol-3-yl)phenyl)ethanone (e.g., 5a-f in ) feature 1,3,4-oxadiazole rings instead of fused oxazolo-benzoxazole systems. These exhibit:
- Lower Rigidity : Reduced planarity compared to fused systems, leading to weaker fluorescence.
- Enhanced Solubility: Non-fused structures allow better solubility in polar solvents.
- Biological Activity : 1,3,4-Oxadiazoles are more commonly studied for antimicrobial and anticancer properties, unlike benzoxazole derivatives, which are prioritized in materials science .
Diarylethene-Benzoxazole Hybrids
Diarylethene-substituted benzoxazoles (e.g., 2,5-diphenyl-1,3-benzoxazole) lack the fused oxazole ring. This results in:
- Reduced Conjugation : Lower electron mobility and narrower absorption spectra.
- Flexibility : Higher rotational freedom, making them less suitable for rigid-rod polymer applications.
Key Research Findings
- Synthetic Routes : The synthesis of 2,6-diphenyl derivatives typically involves cyclocondensation of substituted phthalic anhydrides with amines, whereas 1,3,4-oxadiazoles are synthesized via dehydrative cyclization of acylhydrazides .
- Optoelectronic Performance: The fused benzoxazole-oxazole system demonstrates a 20% higher electroluminescence efficiency in OLED prototypes compared to non-fused analogues.
Biological Activity
2,6-Diphenyl-[1,3]oxazolo[4,5-f][1,3]benzoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory effects. It synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 290.33 g/mol
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of benzoxazole derivatives. In particular, compounds containing the benzoxazole moiety have shown significant cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of this compound against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The results indicated that this compound exhibited moderate to high cytotoxicity across these cell lines.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 15.2 | Moderate |
| A549 | 12.8 | High |
| HT-29 | 10.5 | High |
These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results highlight its potential as a new antibacterial agent.
Anti-inflammatory Activity
The anti-inflammatory effects of benzoxazole derivatives have been linked to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition can reduce inflammation and pain associated with various conditions.
- Research Findings : Studies have shown that derivatives similar to this compound significantly reduced COX-2 activity in vitro. The compound's anti-inflammatory activity was assessed using a carrageenan-induced paw edema model in rats:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 45 |
This suggests that the compound may offer therapeutic benefits in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits key enzymes involved in cancer proliferation and inflammation.
- Reactive Oxygen Species (ROS) : Induction of ROS can lead to apoptosis in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
